molecular formula C14H14N2O2 B1294043 1-Boc-6-cyanoindole CAS No. 889676-34-0

1-Boc-6-cyanoindole

Cat. No.: B1294043
CAS No.: 889676-34-0
M. Wt: 242.27 g/mol
InChI Key: DCIWEPSVBLICSS-UHFFFAOYSA-N
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Description

1-Boc-6-cyanoindole is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Properties

  • Polymerization Studies : 1-Boc-6-cyanoindole has been utilized in the electrochemical synthesis of polymeric materials. Studies demonstrate that cyanoindole derivatives can be polymerized to form high-quality films with good thermal stability and conductivity. For instance, poly (5-cyanoindole) films were synthesized using a boron trifluoride diethyl etherate medium, showing significant thermal stability and conductivity suitable for various applications (Xu et al., 2006).

Electrochromic and Fluorescent Properties

  • Electrochromic Devices : Cyanoindole derivatives have been used in the creation of electrochromic devices (ECDs). A study highlighted the electrochemical copolymerization of 6-cyanoindole with other compounds to produce films that exhibit distinct electrochromic properties, showing potential for use in advanced display technologies (Li et al., 2015).

Catalysis and Synthesis

  • Catalytic and Synthetic Applications : Research has been conducted on the use of this compound in catalytic and synthetic processes. For instance, the synthesis of biologically active compounds, such as chiral 3-amino-3-aryl-2-oxindoles, was achieved using a catalytic approach with isatin-derived N-Boc-protected ketimines (Marques & Burke, 2016).

Biomedical Research

  • Biomedical Applications : Cyanoindole derivatives have found applications in biomedical research. For example, asymmetric radical and anionic cyclizations of axially chiral carbamates, including standard Boc derivatives, have been investigated for producing substituted dihydroindole products with potential pharmaceutical relevance (Guthrie & Curran, 2009).

Safety and Hazards

1-Boc-6-cyanoindole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Properties

IUPAC Name

tert-butyl 6-cyanoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIWEPSVBLICSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649564
Record name tert-Butyl 6-cyano-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889676-34-0
Record name tert-Butyl 6-cyano-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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